N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2OS/c23-17-10-8-16(9-11-17)22(26)24-18-12-5-15(6-13-18)7-14-21-25-19-3-1-2-4-20(19)27-21/h1-14H,(H,24,26)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWKZMUFMKSMMD-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Ethenylation: The benzothiazole derivative is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Coupling with 4-Chlorobenzamide: The final step involves coupling the ethenylated benzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethenyl group or other reducible functional groups.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced ethenyl derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as luminescent compounds for optoelectronic devices.
Mechanism of Action
The mechanism of action of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features and Substituent Effects
The target compound’s activity is influenced by two key regions:
- Benzothiazole Ring : The 1,3-benzothiazole system is a common pharmacophore in antimicrobial and kinase-inhibiting agents. Substituents on the benzothiazole ring (e.g., 6-fluoro, 6-methyl, or 6-nitro groups) significantly modulate activity, as seen in Patel et al.’s triazole derivatives, where 6-fluoro and 6-methyl groups enhanced Gram-positive bacterial inhibition .
- 4-Chlorobenzamide Group: The para-chloro substituent on the benzamide moiety likely contributes to lipophilicity and binding affinity.
Table 1: Structural and Pharmacokinetic Comparison
Physicochemical Properties
- Lipophilicity : The butoxy-substituted analog () has a high XLogP3 (6.1), indicating greater lipophilicity than the target compound’s chlorobenzamide group. This difference may influence bioavailability and blood-brain barrier penetration .
- Molecular Weight : The target compound’s molecular weight is likely comparable to ’s 402.5 g/mol, placing it within the acceptable range for drug-likeness (typically <500 g/mol).
Biological Activity
N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 478050-00-9
- Molecular Formula : C22H18ClN2OS
- Molecular Weight : 406.90 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzothiazole moiety is known for its ability to interact with biological systems, potentially influencing enzyme activity and cellular signaling pathways. The chlorobenzamide structure may enhance the compound's lipophilicity, facilitating better membrane permeability and bioavailability.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G2/M phase.
- Apoptosis Induction : It activates caspases 3 and 9, leading to programmed cell death.
A study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating potent cytotoxicity .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. In vitro testing revealed effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Preliminary investigations have suggested that this compound may possess anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the multi-step preparation of N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide, and how can reaction conditions be optimized?
- Methodology : Begin with Suzuki-Miyaura coupling or Wittig reactions to introduce the (E)-ethenyl linkage between the benzothiazole and phenyl moieties. Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions) to enhance stereoselectivity. Intermediate purification via column chromatography and recrystallization (e.g., using methanol) can improve yields (55–91% as reported for analogous compounds) . Monitor reaction progress using TLC or HPLC.
Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound, particularly the (E)-configuration of the ethenyl group?
- Methodology :
- ¹H NMR : Look for coupling constants (J ≈ 12–16 Hz) between ethenyl protons, characteristic of trans (E) configuration.
- ¹³C NMR : Confirm benzothiazole and amide carbonyl signals (δ ≈ 165–170 ppm).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) against theoretical mass .
- UV-Vis/fluorescence : Compare absorption/emission spectra with similar benzothiazole derivatives to assess conjugation effects .
Q. What in vitro assays are suitable for evaluating the antibacterial activity of this compound?
- Methodology :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls (e.g., ciprofloxacin) and assess activity at concentrations ≤100 µg/mL .
- Enzyme Inhibition : Test inhibition of bacterial PPTase enzymes via spectrophotometric assays (e.g., malachite green phosphate detection) to probe mechanism .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate the binding mode of this compound to bacterial PPTase enzymes?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with Thr45 or hydrophobic contacts with Phe23 in PPTase active sites). Validate with crystallographic data from analogous enzyme-inhibitor complexes .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA calculations) .
Q. What DFT-based approaches can reveal the relationship between electronic structure and fluorescence properties in this compound?
- Methodology :
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps (e.g., using Gaussian 16 at B3LYP/6-311++G(d,p)) to correlate with experimental fluorescence λmax. Solvent effects (PCM model) should be included .
- Charge Transfer Analysis : Use Natural Bond Orbital (NBO) analysis to identify electron donor-acceptor interactions in the benzothiazole-phenyl system .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 4-Cl with CF₃ or NO₂) and assess impact on antibacterial potency.
- SAR Table :
| Substituent (R) | MIC (µg/mL) | LogP |
|---|---|---|
| 4-Cl | 12.5 | 3.8 |
| CF₃ | 6.25 | 4.2 |
| NO₂ | 25.0 | 3.5 |
- QSAR Modeling : Develop regression models (e.g., using MLR or Random Forest) to predict activity from descriptors (e.g., polar surface area, molar refractivity) .
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during structural characterization?
- Methodology :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
- 2D Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations can confirm amide connectivity .
Q. What crystallographic strategies are effective in resolving molecular packing and intermolecular interactions in this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in DCM/hexane). Analyze Hirshfeld surfaces to quantify intermolecular contacts (e.g., C-H···O, π-π stacking) .
- DFT-Calculated vs. Experimental Geometry : Compare bond lengths/angles to validate computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
